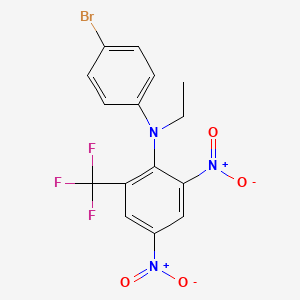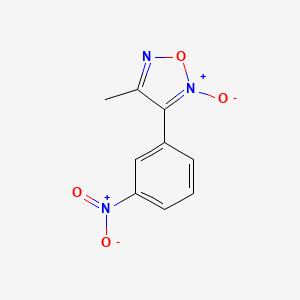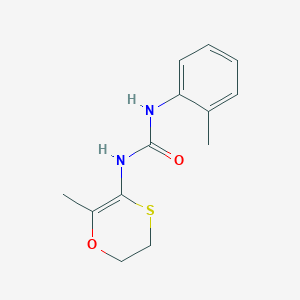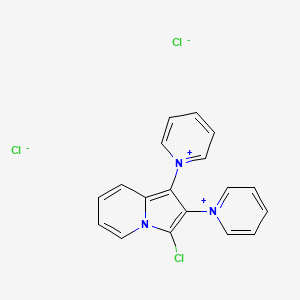![molecular formula C21H42O7 B14404614 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-75-5](/img/structure/B14404614.png)
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound with the molecular formula C21H42O7. It is known for its unique structure, which includes a hexaoxacyclooctadecane ring with an octyloxy methyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an octyloxy methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octyl bromide and sodium hydride, which facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. Its unique structure allows it to fit into specific binding sites, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Lacks the octyloxy methyl group, making it less hydrophobic.
2-[(Butyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
Uniqueness
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its longer alkyl chain, which enhances its hydrophobicity and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding characteristics .
Eigenschaften
CAS-Nummer |
83585-75-5 |
|---|---|
Molekularformel |
C21H42O7 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
2-(octoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-26-19-21-20-27-16-15-24-12-11-22-9-10-23-13-14-25-17-18-28-21/h21H,2-20H2,1H3 |
InChI-Schlüssel |
PKRKQTFGVXPTBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)



![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)

![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)


![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)

![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
